2-Methyl-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
2-Methyl-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Brand Name:
Vulcanchem
CAS No.:
799250-65-0
VCID:
VC0511798
InChI:
InChI=1S/C11H10N4O/c1-6-8(5-12)10-13-9-4-2-3-7(9)11(16)15(10)14-6/h14H,2-4H2,1H3
SMILES:
CC1=C(C2=NC3=C(CCC3)C(=O)N2N1)C#N
Molecular Formula:
C11H10N4O
Molecular Weight:
214.22g/mol
2-Methyl-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS No.: 799250-65-0
Main Products
VCID: VC0511798
Molecular Formula: C11H10N4O
Molecular Weight: 214.22g/mol
CAS No. | 799250-65-0 |
---|---|
Product Name | 2-Methyl-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Molecular Formula | C11H10N4O |
Molecular Weight | 214.22g/mol |
IUPAC Name | 11-methyl-2-oxo-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-10-carbonitrile |
Standard InChI | InChI=1S/C11H10N4O/c1-6-8(5-12)10-13-9-4-2-3-7(9)11(16)15(10)14-6/h14H,2-4H2,1H3 |
Standard InChIKey | HYRANLKRGMCHGS-UHFFFAOYSA-N |
SMILES | CC1=C(C2=NC3=C(CCC3)C(=O)N2N1)C#N |
Canonical SMILES | CC1=C(C2=NC3=C(CCC3)C(=O)N2N1)C#N |
PubChem Compound | 1079886 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume